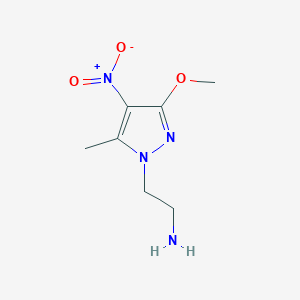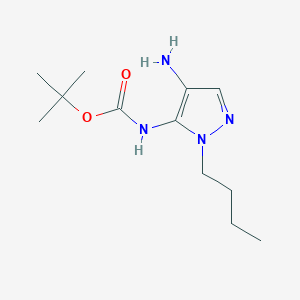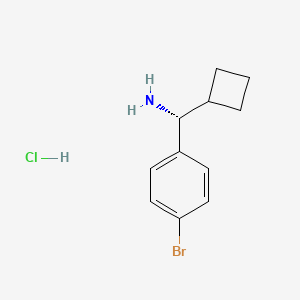
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with methoxy, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methoxy-5-methyl-4-nitro-1H-pyrazole with ethylene diamine under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane, with triethylamine as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 2-(3-amino-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine.
Reduction: Formation of 2-(3-methoxy-5-methyl-4-amino-1H-pyrazol-1-yl)ethan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-5-methyl-4-nitro-1H-pyrazole: Lacks the ethan-1-amine group but shares the pyrazole core structure.
2-(3-methoxy-5-methyl-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but without the nitro group.
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but lacks the methyl group.
Uniqueness
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential as a bioactive molecule .
Propriétés
Formule moléculaire |
C7H12N4O3 |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
2-(3-methoxy-5-methyl-4-nitropyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C7H12N4O3/c1-5-6(11(12)13)7(14-2)9-10(5)4-3-8/h3-4,8H2,1-2H3 |
Clé InChI |
ZQXIEDTZOPDTQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCN)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731619.png)
![(3-ethoxypropyl)({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731625.png)
![2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11731629.png)
![3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731631.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731634.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731637.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731660.png)



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)
